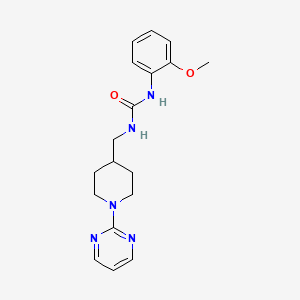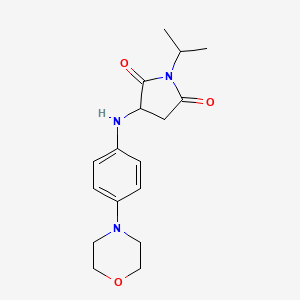![molecular formula C26H30N6OS B2705847 3-[(4-methylphenyl)sulfanyl]-6-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine CAS No. 1114635-17-4](/img/structure/B2705847.png)
3-[(4-methylphenyl)sulfanyl]-6-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-methylphenyl)sulfanyl]-6-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine is a complex organic compound that features multiple functional groups, including pyridine, piperazine, piperidine, and pyridazine rings. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methylphenyl)sulfanyl]-6-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the pyridazin-3-yl and piperidin-3-yl derivatives, followed by their coupling with pyridin-2-ylpiperazine. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-[(4-methylphenyl)sulfanyl]-6-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions could introduce new functional groups such as halides or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-[(4-methylphenyl)sulfanyl]-6-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its multiple functional groups enable it to bind to proteins, nucleic acids, and other biomolecules, making it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal properties could be explored for therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a target for pharmaceutical research.
Industry
In industry, this compound could be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-[(4-methylphenyl)sulfanyl]-6-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are likely mediated through binding to these targets, altering their activity, and modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[(4-methylphenyl)sulfanyl]-6-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine include other molecules with pyridine, piperazine, piperidine, and pyridazine rings. Examples include:
- (4-(Pyridin-2-yl)piperazin-1-yl)(1-(6-(methylthio)pyridazin-3-yl)piperidin-3-yl)methanone
- (4-(Pyridin-2-yl)piperazin-1-yl)(1-(6-(ethylthio)pyridazin-3-yl)piperidin-3-yl)methanone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique arrangement allows for distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
[1-[6-(4-methylphenyl)sulfanylpyridazin-3-yl]piperidin-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6OS/c1-20-7-9-22(10-8-20)34-25-12-11-24(28-29-25)32-14-4-5-21(19-32)26(33)31-17-15-30(16-18-31)23-6-2-3-13-27-23/h2-3,6-13,21H,4-5,14-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAAMGAUBFPJDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NN=C(C=C2)N3CCCC(C3)C(=O)N4CCN(CC4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3,5-bis(trifluoromethyl)phenyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2705764.png)
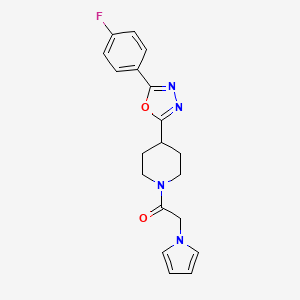
![10-(4-Ethoxyphenyl)-1-methyl-3-(3-methylbutyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2705767.png)
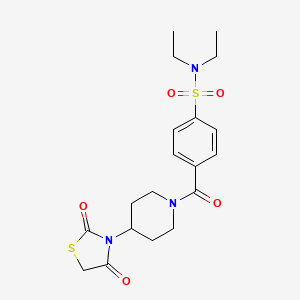
![2-[1-(2,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2705769.png)
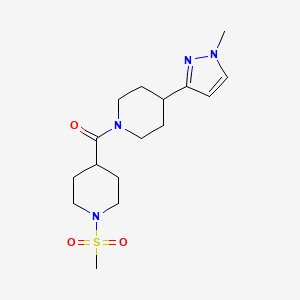
![3-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine](/img/structure/B2705772.png)
![7-butyl-1,3-dimethyl-5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2705774.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide](/img/structure/B2705775.png)
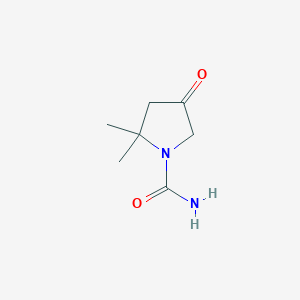
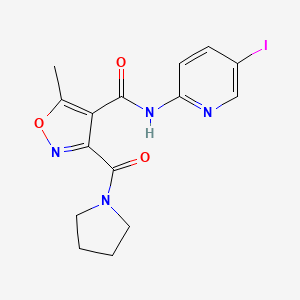
![N6-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N4-(3-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE](/img/structure/B2705780.png)
